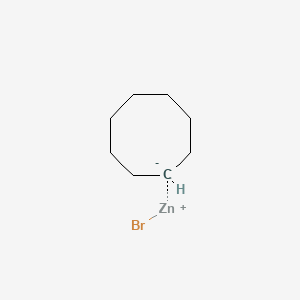
4-t-Butoxyphenylzinc bromide, 0.50 M in THF
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-t-Butoxyphenylzinc bromide, 0.50 M in THF (4-t-BPZ) is a reagent used in organic synthesis that is typically employed in the preparation of organometallic compounds. 4-t-BPZ is a highly reactive organozinc compound that can be used to synthesize various organic compounds, including those with a wide range of functional groups. In addition to its use in organic synthesis, 4-t-BPZ has been studied for its potential applications in scientific research, as well as its biochemical and physiological effects.
科学的研究の応用
4-t-Butoxyphenylzinc bromide, 0.50 M in THF has been studied for its potential applications in scientific research. It has been used as a reagent for the synthesis of various organometallic compounds, including those with a wide range of functional groups. It has also been used as a catalyst in the synthesis of organic compounds, such as amines and alcohols. In addition, this compound has been studied for its potential applications in the field of medicinal chemistry, as it has been used to synthesize various pharmaceutical compounds.
作用機序
4-t-Butoxyphenylzinc bromide, 0.50 M in THF is a highly reactive organozinc compound that is capable of undergoing a variety of reactions. It can act as a nucleophile in substitution reactions, and can also undergo reductive elimination reactions. In addition, this compound can undergo oxidative addition reactions, as well as a variety of other reactions.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory compounds. In addition, this compound has been shown to inhibit the growth of various types of cancer cells in vitro, and has been studied for its potential applications in the treatment of cancer.
実験室実験の利点と制限
4-t-Butoxyphenylzinc bromide, 0.50 M in THF has several advantages for use in laboratory experiments. It is a highly reactive reagent that can be used to synthesize various organic compounds, including those with a wide range of functional groups. In addition, this compound is relatively inexpensive and can be easily obtained from chemical suppliers. However, this compound is a highly reactive compound, and care must be taken when handling it in the laboratory.
将来の方向性
There are several potential future directions for the use of 4-t-Butoxyphenylzinc bromide, 0.50 M in THF in scientific research and laboratory experiments. One potential direction is the development of new methods for the synthesis of organometallic compounds using this compound. In addition, this compound could be used as a catalyst in the synthesis of pharmaceutical compounds, as well as in the development of new drugs for the treatment of various diseases. Finally, this compound could be used in the development of new methods for the synthesis of organic compounds, such as amines and alcohols.
合成法
4-t-Butoxyphenylzinc bromide, 0.50 M in THF can be synthesized using a variety of methods, including the reaction of an alkyl halide with zinc bromide in the presence of an aprotic solvent, such as THF. This reaction typically requires a catalyst, such as an organolithium compound, and is typically conducted at room temperature. Other methods for synthesizing this compound include the reaction of a zinc halide with an alkyl halide, as well as the reaction of a zinc halide with an alkyl Grignard reagent.
特性
IUPAC Name |
bromozinc(1+);(2-methylpropan-2-yl)oxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13O.BrH.Zn/c1-10(2,3)11-9-7-5-4-6-8-9;;/h5-8H,1-3H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBHVLBGMMBCKN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=[C-]C=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrOZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














